3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-4-17-7-5-6-15-12(16)10-8(2)9(3)19-11(10)14-13(15)18/h4-7H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFERQHNHYBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(NC1=S)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thienopyrimidinone Synthesis via Cyclocondensation
The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminothiophene derivatives with carbonyl-containing reagents.
Formamide-Mediated Cyclization
Aminothiophene substrates react with formamide under thermal conditions to form the pyrimidinone ring. For example, 2-amino-5,6-dimethylthiophene-3-carboxamide undergoes cyclization with excess formamide at 180°C for 4–6 hours, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (76–97% yield). This method is favored for its simplicity and high efficiency, though substituents like ethoxy groups may require modified conditions to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization. A mixture of 2-amino-5,6-dimethylthiophene-3-carbonitrile and formamide, irradiated at 180 W for 15–20 minutes, produces the core structure in 85–90% yield. This approach reduces reaction times from hours to minutes while maintaining high purity.
Thiolation at Position 2
The 2-sulfanyl group is introduced via thiolation of a precursor with a leaving group (e.g., chloro or oxo).
Lawesson’s Reagent-Mediated Thionation
Treating 5,6-dimethyl-3-(3-ethoxypropyl)thieno[2,3-d]pyrimidin-4(3H)-one with Lawesson’s reagent in toluene under reflux for 6 hours replaces the 2-oxo group with a sulfanyl group (65–70% yield). This method is reliable but requires careful stoichiometric control to avoid over-thionation.
Nucleophilic Substitution with Thiourea
An alternative route involves substituting a 2-chloro intermediate with thiourea. The chloro compound, synthesized via POCl3 treatment of the 2-oxo precursor, reacts with thiourea in ethanol at reflux for 4 hours, yielding the 2-sulfanyl derivative (60–65% yield).
Table 2: Thiolation Method Comparison
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | Toluene, reflux | 6 h | 70 |
| Thiourea substitution | Ethanol, reflux | 4 h | 65 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- IR Spectroscopy : The 2-sulfanyl group exhibits a ν(S-H) stretch at 2550 cm⁻¹, while the carbonyl (C=O) appears at 1680 cm⁻¹.
- ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, 3H, OCH₂CH₂CH₃), 2.35 (s, 6H, 5,6-CH₃), 3.48 (m, 4H, OCH₂CH₂CH₃), 4.02 (q, 2H, OCH₂CH₃).
- Mass Spectrometry : m/z 325.1 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀N₂O₂S₂.
Challenges and Optimization Strategies
Purification of Sulfanyl Derivatives
The 2-sulfanyl group’s polarity complicates column chromatography. Silica gel pretreatment with 5% acetic acid improves resolution, while recrystallization from ethanol/water (1:1) enhances purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.
Substitution: The ethoxypropyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thieno[2,3-d]pyrimidine derivatives, and various substituted analogs. These products can be further utilized in different applications based on their chemical properties .
Scientific Research Applications
3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Substituent Effects on Physical Properties
Key Observations :
Table 2: Antimicrobial and Cytotoxic Activity
Key Observations :
- The 2-sulfanyl group is a common pharmacophore in active analogs, suggesting the target compound may exhibit similar antimicrobial or cytotoxic profiles .
- Electron-withdrawing groups (e.g., 4-F in 67d) enhance potency in PglD inhibitors, while 5,6-dimethyl substitution correlates with cytotoxicity .
Key Observations :
- The target compound’s synthesis likely follows established routes for 3-alkylated thienopyrimidinones, though yields are unspecified .
Biological Activity
3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 744227-02-9
- Molecular Weight : 305.39 g/mol
Structure
The compound consists of a thieno[2,3-d]pyrimidine core structure, characterized by the presence of sulfur and nitrogen atoms which contribute to its reactivity and biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. For instance, a series of compounds based on this scaffold were synthesized and evaluated for their inhibitory effects against various cancer cell lines.
Case Study: Antitumor Screening
A study synthesized multiple thieno[2,3-d]pyrimidine derivatives and tested their effects on the NCI 60 cancer cell line panel. Notably:
- Compound 20 exhibited a TGI (tumor growth inhibition) value of 16.2 µM.
- Compound 23 showed a GI50 (growth inhibition at 50%) value of 6.6 µM.
Both compounds demonstrated superior activity compared to the standard chemotherapeutic agent 5-fluorouracil .
The mechanism through which these compounds exert their antitumor effects appears to involve inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Structural studies suggest that specific functional groups enhance binding affinity to DHFR, thereby increasing potency .
Other Biological Activities
Beyond antitumor effects, thieno[2,3-d]pyrimidine derivatives have been investigated for additional biological activities:
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that certain thieno derivatives may modulate inflammatory pathways, though specific mechanisms remain to be fully elucidated .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-ethoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Key steps include nucleophilic substitution at the 2-sulfanyl position and alkylation of the 3-ethoxypropyl group. Controlled conditions (e.g., anhydrous solvents, inert atmospheres) and catalysts like triethylamine improve yield. Temperature optimization (e.g., reflux for thioketone-amine coupling) and pH adjustments during workup are critical to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the ethoxypropyl chain (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for OCH2), sulfanyl proton (δ ~3.8–4.2 ppm), and methyl groups on the thiophene ring (δ ~2.2–2.5 ppm).
- IR Spectroscopy : Confirm the C=O stretch (~1680–1720 cm⁻¹) and S–H stretch (~2550–2600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the core structure .
Q. How do the substituents on the thieno[2,3-d]pyrimidin-4-one core influence the compound’s chemical reactivity and stability under various conditions?
- Methodological Answer :
- The 3-ethoxypropyl group enhances solubility in polar solvents but may sterically hinder nucleophilic attacks at the 3-position.
- 5,6-dimethyl groups increase steric bulk, stabilizing the core against ring-opening reactions.
- The 2-sulfanyl group acts as a nucleophilic site for derivatization (e.g., alkylation or oxidation to sulfonyl groups), but its reactivity requires inert conditions to prevent disulfide formation .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target engagement from off-target effects.
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing ethoxypropyl with shorter alkyl chains) to isolate functional group contributions.
- Assay Condition Controls : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to reduce variability .
Q. How can computational chemistry be integrated with experimental data to elucidate the binding interactions of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases). Prioritize hydrogen bonds with the pyrimidinone C=O and hydrophobic contacts with methyl/ethoxy groups.
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess conformational flexibility.
- Experimental Validation : Cross-reference computational predictions with X-ray crystallography (if co-crystals are obtainable) or mutagenesis studies .
Q. What methodologies are effective for analyzing reaction intermediates and byproducts during the multi-step synthesis of this compound?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates in real-time using liquid chromatography coupled with high-resolution mass spectrometry.
- In-Situ IR Spectroscopy : Identify transient species (e.g., thioketone intermediates) during reflux steps.
- Byproduct Isolation : Use preparative TLC or HPLC to isolate side products (e.g., disulfides from sulfanyl group oxidation) for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
